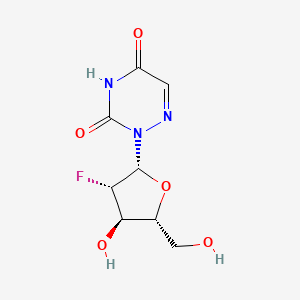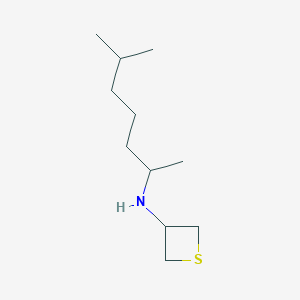![molecular formula C8H4N2S B13007187 Benzo[d]thiazole-4-carbonitrile](/img/structure/B13007187.png)
Benzo[d]thiazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[d]thiazole-4-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazole-4-carbonitrile typically involves the cyanation of 4-bromobenzo[d]thiazole. This reaction is carried out using copper(I) cyanide in dimethylformamide (DMF) as the solvent . The reaction conditions are crucial to ensure high yield and purity of the product. The process involves heating the reaction mixture to facilitate the substitution of the bromine atom with a cyano group.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve efficient and cost-effective production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability and safety of the process.
化学反应分析
Types of Reactions
Benzo[d]thiazole-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives, while oxidation can produce sulfoxides or sulfones.
科学研究应用
Benzo[d]thiazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and infections.
作用机制
The mechanism of action of Benzo[d]thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
相似化合物的比较
Benzo[d]thiazole-4-carbonitrile can be compared with other similar compounds, such as:
Benzothiazole: A parent compound with a simpler structure, known for its use in the rubber industry and as a corrosion inhibitor.
Thiazole: A five-membered heterocycle with sulfur and nitrogen atoms, widely used in pharmaceuticals and agrochemicals.
This compound stands out due to its unique combination of a thiazole ring with a cyano group, which imparts distinct chemical reactivity and biological activity.
属性
分子式 |
C8H4N2S |
|---|---|
分子量 |
160.20 g/mol |
IUPAC 名称 |
1,3-benzothiazole-4-carbonitrile |
InChI |
InChI=1S/C8H4N2S/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H |
InChI 键 |
OSKAPRYZDZFLNZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)SC=N2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol](/img/structure/B13007111.png)




![(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid](/img/structure/B13007143.png)



![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine](/img/structure/B13007184.png)


![7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B13007206.png)
